molecular formula C15H18N4O2 B11711525 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B11711525
M. Wt: 286.33 g/mol
InChI Key: VIFXIEVUAGSVFB-SXGWCWSVSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide linkage to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Hydrazide Formation: The hydrazide linkage is formed by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with Hydroxybenzaldehyde: The final step involves the condensation of the hydrazide with 4-hydroxybenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Metal Chelation: The compound can chelate metal ions, which is useful in the formation of coordination complexes and metal-organic frameworks.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide: Lacks the hydroxyphenyl group, making it less versatile in forming coordination complexes.

    4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a carboxylic acid group instead of a hydrazide linkage, altering its reactivity and applications.

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid: Contains a fluorine atom, which can significantly affect its biological activity and chemical properties.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its combination of a pyrazole ring, dimethyl substitution, hydrazide linkage, and hydroxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9-

InChI Key

VIFXIEVUAGSVFB-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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